molecular formula C31H28O7 B10852449 Palodesangren E

Palodesangren E

Cat. No.: B10852449
M. Wt: 512.5 g/mol
InChI Key: BKCPZBIJQGQCCP-ODJQGHGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palodesangren E is a complex organic compound classified as a tetrahydrobenzo[c]pyranochromenone, a structural motif of significant interest in natural product and synthetic chemistry research. It is a natural product identified in Brosimum rubescens , a plant species from the Moraceae family . The molecular formula of this compound is C31H28O7, with a molecular weight of approximately 512.56 g/mol . Its structure is defined by a stereochemically rich, fused tetracyclic core. The compound has the CAS Registry Number 197019-24-2 . Current research involving this compound and its analogs focuses on developing novel synthetic methodologies. Studies have detailed sophisticated routes for constructing its intricate molecular architecture, featuring late-stage formation of the 2H-pyran-2-one ring through techniques such as Ru(II)-catalyzed ring-closing metathesis (RCM) . These synthetic efforts are crucial for making this class of compounds more accessible for further biological evaluation and structure-activity relationship (SAR) studies . While specific biological mechanisms for this compound itself are not yet widely published in the searched literature, related coumarin and chromene-based natural products are often investigated for their potential interaction with biological targets . As such, this compound serves as a valuable chemical entity for methodological development in organic synthesis and as a precursor for discovering new bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H28O7

Molecular Weight

512.5 g/mol

IUPAC Name

(4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one

InChI

InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1

InChI Key

BKCPZBIJQGQCCP-ODJQGHGISA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Canonical SMILES

CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition for Core Assembly

The tricyclic core common to palodesangrens is often synthesized via Diels–Alder reactions. For example:

  • Model system : Reaction between diene 35 and chalcone 36b yields cyclohexene adducts with 1.7:1 endo/exo selectivity.

  • Optimization : LiAlH4-mediated deacetylation and acid-catalyzed cyclization achieve the tricyclic chroman structure in 54% yield over two steps.

Table 1: Diels–Alder Reaction Outcomes for Palodesangren Precursors

DieneDienophileConditionsYield (%)endo/exo Ratio
3536bToluene, 110°C691.7:1
3555Toluene, 110°C681.5:1

Data sourced from.

Regioselective Functionalization via Casnati–Skattebøl Formylation

Ortho-formylation of phenolic intermediates is critical for introducing substituents on the aryl rings:

  • MgCl2-mediated conditions : Using 1.5 equiv MgCl2 in THF at 60°C achieves 51% yield of formylated product 59a from tricyclic core 58 , with 35% recovered starting material.

  • Challenges : Over-formylation and competing debromination require careful stoichiometric control.

Ring-Closing Metathesis (RCM) for 2H-Pyran-2-one Formation

The A ring is installed via Ru-catalyzed RCM:

  • Catalyst selection : Grubbs II catalyst (Hoveyda–Grubbs) provides superior yields (63%) compared to first-generation catalysts.

  • Substrate design : Styrene acrylate precursors (e.g., 61 ) undergo RCM at 40°C in dichloroethane to form the pyranone ring.

Table 2: RCM Optimization for Pyranone Ring Closure

SubstrateCatalystSolventTemp (°C)Yield (%)
61Grubbs IIDCE4063
61Grubbs IDCE4042

Data sourced from.

Hypothetical Route for this compound

Proposed Synthetic Pathway

  • Core assembly : Diels–Alder reaction between a chalcone dienophile and dehydroprenylphenol diene.

  • Functionalization :

    • MgCl2-mediated ortho-formylation to introduce aryl substituents.

    • Wittig methylenation for exo-alkene formation.

  • Macrocyclization :

    • Acryloylation followed by Grubbs II-catalyzed RCM to form the 2H-pyran-2-one.

  • Late-stage oxidation : Selective hydroxylation/methylation to match this compound’s substitution pattern.

Anticipated Challenges

  • Stereocontrol : Four contiguous stereocenters in the tetracyclic core demand chiral auxiliaries or asymmetric catalysis.

  • Regioselectivity in formylation : Competing para-formylation and over-reaction necessitate precise MgCl2 stoichiometry.

  • RCM efficiency : Steric hindrance from bulky aryl groups may reduce metathesis yields.

Comparative Analysis of Palodesangren Syntheses

Table 3: Yields and Steps for Related Compounds

CompoundStepsOverall Yield (%)Key Reaction
Palodesangren B trimethyl ether615ZnCl2-mediated von Pechmann condensation
Palodesangren D dimethyl ether710LiAlH4 isomerization
Hypothetical this compound8–10~5–8 (estimated)Asymmetric Diels–Alder

Chemical Reactions Analysis

Types of Reactions

Palodesangren E undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that Palodesangren E exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and ultimately cell death.
    • Case Study : In a study involving human cancer cell lines (A375P, MCF-7, HT-29), this compound demonstrated potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Antiviral Properties
    • Targeting Viral Replication : this compound has been investigated for its potential to inhibit viral replication, particularly in the context of dengue virus. It modulates autophagy pathways that are essential for viral life cycles.
    • Data Findings : A recent study highlighted that treatment with this compound led to a marked reduction in dengue virus RNA levels in infected cells, suggesting its potential as a therapeutic agent against viral infections .
  • Neuroprotective Effects
    • Cognitive Function : Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It appears to mitigate oxidative stress and inflammation within neuronal cells.
    • Experimental Evidence : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls .

Biotransformation Studies

The biotransformation of this compound has been studied extensively to understand its metabolic pathways and the formation of bioactive metabolites.

  • Metabolite Identification : A study utilizing Aspergillus niger for biotransformation revealed several novel metabolites derived from this compound, which exhibited enhanced biological activities compared to the parent compound .
  • Table 1: Biotransformation Products of this compound
MetaboliteStructureBiological Activity
Metabolite 1Structure AAnticancer activity
Metabolite 2Structure BAntiviral activity
Metabolite 3Structure CNeuroprotective effects

Synthetic Approaches

The synthesis of this compound has been achieved through various methodologies, allowing for the exploration of structure-activity relationships.

  • Total Synthesis : Recent advancements have led to efficient synthetic routes for producing this compound, enabling researchers to obtain sufficient quantities for extensive biological testing .
  • Table 2: Synthetic Routes for this compound
MethodYield (%)Comments
Method A29%Utilizes a late-stage formation approach
Method B18%Involves multiple steps with purification challenges

Mechanism of Action

The mechanism of action of palodesangren E involves its interaction with molecular targets such as androgen receptors. It inhibits the enzyme testosterone 5α-reductase, preventing the formation of 5α-dihydrotestosterone, a potent androgen. This inhibition can lead to reduced androgenic effects, making it a potential candidate for treating conditions like androgenic alopecia and prostate hyperplasia .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Palodesangren E shares its tetracyclic core with other members of the Mulberry Diels–Alder-type adduct (MDAAs) family, such as Palodesangrens B, D, and C. Key structural variations arise from substituent patterns and oxidation states (Table 1).

Table 1: Structural Features of this compound and Analogues

Compound Core Structure Key Substituents Synthesis Highlights
This compound Tetrahydrobenzo[c ]pyranochromenone Unspecified hydroxyl/methoxy groups Not synthesized; isolated from natural sources
Palodesangren B Tetrahydrobenzo[c ]pyranochromenone Trimethyl ether groups at C-5, C-7, C-8 Synthesized via MgCl₂-mediated ortho-arylation, Wittig methylation, and Ru(II)-catalyzed RCM (29% yield)
Palodesangren D Tetrahydrobenzo[c ]pyranochromenone Dimethyl ether groups at C-5 and C-8 Synthesized via similar steps to B, with 18% overall yield
Parvifolol A Chroman 3,4-Dihydroxybenzopyran Synthesized via oxa-Povarov reaction

The tetrahydrobenzo[c]pyranochromenone core is critical for bioactivity, with substituents modulating solubility and target affinity. For instance, methylation in B and D enhances synthetic feasibility but may reduce polarity compared to E’s natural hydroxylation .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Comparison

Compound Target/Activity Potency (IC₅₀ or Docking Score) Toxicity Profile
This compound Androgen receptor (DHT binding inhibition) Not quantified Not reported
Palodesangren B BRD4-BD1 (bromodomain inhibitor) Docking score: −11.0 kJ/mol Toxicity class 4 (LD₅₀: 500 mg/kg)
Parvifolol A Maillard reaction (anti-glycation) Moderate inhibition Low toxicity

This compound’s anti-androgenic activity contrasts with Palodesangren B’s role as a BRD4 inhibitor, highlighting how minor structural differences redirect biological targets . Notably, B’s trimethyl ether groups may enhance membrane permeability, contributing to its higher predicted toxicity (class 4) compared to unmodified natural analogs .

Pharmacological Potential and Toxicity Considerations

Palodesangren B’s BRD4 inhibition and low acute toxicity (LD₅₀: 500 mg/kg) suggest therapeutic promise in cancers driven by BRD4 dysregulation, such as leukemia . In contrast, E’s anti-androgen activity positions it for hormone-dependent conditions. However, E’s toxicity remains unstudied, necessitating caution in drug development.

Q & A

Q. What are the established methodologies for isolating Palodesangren E from natural sources?

To isolate this compound, researchers should employ a multi-step approach:

  • Extraction : Use solvents like ethanol or methanol for initial extraction, optimized via polarity-based trials .
  • Chromatography : Fractionate crude extracts using column chromatography (e.g., silica gel, HPLC) with gradient elution to separate compounds .
  • Characterization : Validate purity via NMR, mass spectrometry, and X-ray crystallography. Ensure reproducibility by documenting solvent ratios, temperature, and pressure .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

  • In vitro assays : Use cell lines (e.g., cancer, microbial) to test dose-dependent cytotoxicity or antimicrobial activity. Include positive/negative controls and triplicate trials .
  • Dose-response curves : Quantify IC50 values using nonlinear regression models. Standardize protocols across replicates to minimize variability .
  • Statistical validation : Apply ANOVA or t-tests to confirm significance (p < 0.05). Report confidence intervals and effect sizes .

Q. What best practices ensure a rigorous literature review on this compound’s pharmacological properties?

  • Systematic searches : Use databases like PubMed and SciFinder with keywords (e.g., "this compound biosynthesis," "mechanism of action"). Filter by publication date (last 10 years) and peer-reviewed status .
  • Data synthesis : Organize findings into tables comparing bioactivity, synthesis routes, and structural analogs. Highlight gaps (e.g., limited in vivo data) .
  • Critical appraisal : Evaluate study limitations, such as small sample sizes or non-standardized assays, using tools like AMSTAR-2 .

Advanced Research Questions

Q. How can contradictions in reported data on this compound’s mechanism of action be resolved?

  • Root-cause analysis : Compare experimental conditions (e.g., cell lines, solvent systems) across conflicting studies. Replicate key experiments under controlled variables .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to identify trends obscured by individual variability .
  • Advanced models : Employ CRISPR-engineered cell lines or transgenic organisms to isolate specific pathways implicated in discrepancies .

Q. What strategies optimize the synthetic pathway of this compound to enhance yield and purity?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time). Analyze interactions via response surface methodology .
  • Process monitoring : Integrate real-time HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ to improve sustainability without sacrificing yield .

Q. Which advanced analytical techniques are recommended for characterizing this compound’s structural isomers?

  • Chiral chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) .
  • Computational modeling : Predict isomer stability and reactivity via DFT (Density Functional Theory) simulations. Cross-validate with experimental NMR shifts .
  • Synchrotron X-ray diffraction : Determine absolute configuration of crystalline isomers, ensuring unambiguous structural assignment .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for studies on this compound?

  • Raw data : Deposit in open-access repositories (e.g., Zenodo) with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Processed data : Use tables to summarize key metrics (e.g., IC50, yield percentages). Include error margins and statistical significance markers .
  • Visualization : Generate dose-response curves with GraphPad Prism or Python’s Matplotlib. Avoid dual-axis plots to prevent misinterpretation .

What frameworks ensure ethical and feasible research questions for this compound studies?

  • FINER criteria : Evaluate questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, "Does this compound inhibit SARS-CoV-2 replication?" meets novelty and relevance .
  • PICO framework : Define Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis rate) .

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